1-Nonanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Properties and Characteristics

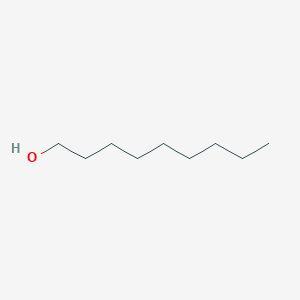

- Molecular Weight : 144.25 g/mol

- Structure : Nonan-1-ol consists of a straight-chain structure with a hydroxyl group (-OH) at one end.

Pharmaceutical Applications

Nonan-1-ol has been explored for its potential pharmaceutical applications:

- Antifungal Agent : Nonan-1-ol exhibits antifungal properties, making it a candidate for developing topical antifungal treatments. Its efficacy against various fungal strains has been documented in studies focusing on natural product chemistry .

- Flavoring Agent : In the pharmaceutical industry, nonan-1-ol is used as a flavoring agent in formulations to enhance patient compliance, especially in pediatric medications .

- Solvent Properties : Due to its solvent capabilities, nonan-1-ol is utilized in drug formulation processes where solubility plays a critical role .

Food Industry Applications

Nonan-1-ol is recognized for its utility in food technology:

- Flavoring Component : It is naturally present in orange oil and is commonly used in the manufacture of artificial lemon oil. This application capitalizes on its pleasant odor and flavor profile, contributing to food and beverage formulations.

- Food Preservation : Research indicates that nonan-1-ol can act as a natural preservative due to its antimicrobial properties, which help extend the shelf life of food products .

Cosmetic and Personal Care Products

In cosmetics, nonan-1-ol serves multiple roles:

- Emollient : It functions as an emollient in skin care products, providing moisture and enhancing skin feel without greasiness .

- Fragrance Ingredient : Nonan-1-ol is used in perfumes and scented products for its pleasant aroma, contributing to the overall fragrance profile .

Industrial Applications

Nonan-1-ol's properties lend themselves to various industrial uses:

- Surfactant Production : It is employed in the synthesis of surfactants, which are essential for detergents and cleaning agents due to their ability to lower surface tension .

- Chemical Intermediate : Nonan-1-ol serves as an intermediate in the production of plasticizers and lubricants, enhancing material properties in manufacturing processes .

Case Study 1: Antifungal Efficacy

A study published in Natural Product Communications demonstrated that nonan-1-ol exhibited significant antifungal activity against Candida albicans. The study highlighted its potential as a topical treatment option for fungal infections.

Case Study 2: Flavor Enhancement

Research conducted by flavor chemists indicated that incorporating nonan-1-ol into citrus-flavored beverages improved the overall sensory experience. The study found that it enhanced the freshness perception of the drink while maintaining stability over time.

Data Tables

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmaceuticals | Antifungal agent | Effective against various fungal strains |

| Flavoring agent | Enhances palatability of medications | |

| Food Industry | Flavoring component | Present in orange oil; used in artificial flavors |

| Natural preservative | Extends shelf life through antimicrobial action | |

| Cosmetics | Emollient | Provides moisture without greasiness |

| Fragrance ingredient | Contributes pleasant aroma | |

| Industrial Applications | Surfactant production | Lowers surface tension |

| Chemical intermediate | Used in plasticizers and lubricants |

Mécanisme D'action

Target of Action

1-Nonanol primarily targets the fungus Aspergillus flavus . Aspergillus flavus is a common saprotrophic fungus that can cause spoilage in postharvest cereal grains .

Mode of Action

This compound interacts with Aspergillus flavus by disrupting cell membrane integrity and mitochondrial function . This disruption leads to changes in the fungus’s growth and development .

Biochemical Pathways

This compound affects several biochemical pathways in Aspergillus flavus. These include the tricarboxylic acid cycle, amino acid biosynthesis, protein degradation and absorption, aminoacyl-tRNA biosynthesis, and mineral absorption . The compound also interacts with ABC transporters .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight and structure , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the inhibition of Aspergillus flavus growth . This is evidenced by the leakage of intracellular electrolytes, decreased succinate dehydrogenase, mitochondrial dehydrogenase, and ATPase activity, and the accumulation of reactive oxygen species . It is speculated that this compound might induce apoptosis of Aspergillus flavus mycelia .

Action Environment

The action of this compound is influenced by environmental factors. For instance, in simulated grain storage experiments, this compound vapor, at a concentration of 264 μL/L, completely inhibited Aspergillus flavus growth in wheat, corn, and paddy grain with an 18% moisture content .

Analyse Biochimique

Biochemical Properties

1-Nonanol has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the growth of Aspergillus flavus, a common saprotrophic fungus . The antifungal mechanism of this compound against A. flavus involves the disruption of cell membrane integrity and mitochondrial function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to distort the morphology of A. flavus spores . It also induces phosphatidylserine eversion and increases membrane permeability of A. flavus spores . Furthermore, this compound treatment causes hyperpolarization of mitochondrial membrane potential and accumulation of reactive oxygen species in A. flavus spores .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It affects the expression of genes related to membrane damage, oxidative phosphorylation, blockage of DNA replication, and autophagy in A. flavus spores . Additionally, it decreases intracellular adenosine triphosphate content, reduces mitochondrial ATPase activity, accumulates hydrogen peroxide and superoxide anions, and increases catalase and superoxide dismutase enzyme activities .

Metabolic Pathways

This compound is involved in several metabolic pathways. Metabolomic analysis identified 135 metabolites whose expression was significantly different between this compound-treated and untreated A. flavus . These metabolites were involved in the tricarboxylic acid cycle, amino acid biosynthesis, protein degradation and absorption, aminoacyl-tRNA biosynthesis, mineral absorption, and in interactions with ABC transporters .

Méthodes De Préparation

Le Nonan-1-ol peut être synthétisé par plusieurs méthodes :

Réduction du pelargonate d'éthyle : Cette méthode implique la réduction du pelargonate d'éthyle pour produire du Nonan-1-ol.

À partir de l'heptanal : Le Nonan-1-ol peut être synthétisé à partir de l'heptanal via l'heptanol et le bromure d'heptylmagnésium avec l'oxyde d'éthylène.

En production industrielle, le Nonan-1-ol est généralement produit par l'hydroformylation des octènes, qui sont eux-mêmes produits par la dimérisation des butènes . Ces mélanges d'alcool sont utilisés comme solvants dans les peintures et comme précurseurs des plastifiants .

Analyse Des Réactions Chimiques

Le Nonan-1-ol subit diverses réactions chimiques, notamment :

Estérification : Le Nonan-1-ol réagit avec les acides carboxyliques pour former des esters, tels que l'acétate de nonyle, qui sont utilisés en parfumerie et en arômes.

Substitution : Le Nonan-1-ol peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Applications de la recherche scientifique

Le Nonan-1-ol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme matériau de référence dans la détermination des niveaux de spores aériennes.

Médecine : Il est utilisé dans la fabrication d'huile de citron artificielle et d'essence de rose artificielle.

Mécanisme d'action

Le Nonan-1-ol exerce ses effets par le biais de divers mécanismes :

Inhibition de la luciférase bactérienne : Le Nonan-1-ol inhibe la réaction de la luciférase bactérienne, qui est utilisée dans les essais de bioluminescence.

Interaction avec l'ATP synthase : Le Nonan-1-ol cible la sous-unité c de l'ATP synthase, spécifique aux ions sodium, dans des organismes tels que Propionigenium modestum.

Comparaison Avec Des Composés Similaires

. Les composés similaires incluent :

Octanol : Un alcool gras à huit atomes de carbone ayant des propriétés et des utilisations similaires.

Décanol : Un alcool gras à dix atomes de carbone ayant un point d'ébullition plus élevé et des applications différentes.

Hexanol : Un alcool gras à six atomes de carbone ayant un point d'ébullition plus bas et des caractéristiques d'odeur différentes.

Le Nonan-1-ol est unique en raison de sa longueur de chaîne spécifique et de son utilisation dans la fabrication d'huile de citron artificielle et d'autres esters pour la parfumerie et les arômes .

Activité Biologique

Nonan-1-ol, also known as 1-nonanol, is a straight-chain fatty alcohol with the molecular formula . It consists of a hydroxy group (-OH) attached to the first carbon of a nine-carbon alkane chain. This compound is characterized by its colorless oily liquid form and a pleasant citrus odor reminiscent of citronella oil. Nonan-1-ol is naturally found in various plant oils, including orange oil, and is utilized in the fragrance and flavor industries for its aromatic properties.

Antimicrobial Properties

Research indicates that nonan-1-ol exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating its potential as a natural preservative in food and cosmetic applications. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Nonan-1-ol

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.3% |

| Candida albicans | 0.4% |

Cytotoxic Effects

In addition to its antimicrobial properties, nonan-1-ol has been studied for its cytotoxic effects on cancer cell lines. A notable study assessed the cytotoxicity of nonan-1-ol on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 25 µg/mL, indicating a promising potential for therapeutic applications.

Table 2: Cytotoxicity of Nonan-1-ol on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The biological activity of nonan-1-ol can be attributed to several mechanisms:

- Membrane Disruption : Nonan-1-ol interacts with lipid membranes, altering their integrity and fluidity, which can lead to cell death in microorganisms and cancer cells.

- Apoptosis Induction : In cancer cells, nonan-1-ol has been shown to induce apoptosis through the activation of caspases.

- Antioxidant Activity : Some studies suggest that nonan-1-ol possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Environmental Impact and Toxicology

While nonan-1-ol is generally recognized as safe in low concentrations, it can pose risks at higher exposure levels. Toxicological studies indicate that it is poorly absorbed through the skin but can cause irritation upon contact with eyes or mucous membranes. In aquatic environments, nonan-1-ol has been shown to affect fish behavior at concentrations above 0.56 mg/L, highlighting the need for careful handling and regulation in industrial applications.

Table 3: Toxicological Data for Nonan-1-ol

| Endpoint | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 (96 hr) = 2.3 mg/L |

| Skin Irritation | Severe |

| Eye Irritation | Severe |

Case Study 1: Antimicrobial Use in Food Preservation

A study conducted on the application of nonan-1-ol as a food preservative demonstrated its effectiveness in extending the shelf life of perishable goods by inhibiting bacterial growth. The results indicated that incorporating nonan-1-ol into food products significantly reduced microbial load without adversely affecting sensory properties.

Case Study 2: Potential in Cancer Therapy

In vitro studies exploring nonan-1-ol's effects on various cancer cell lines revealed promising results regarding its cytotoxicity and mechanism of action. Researchers are currently investigating its potential as an adjunct therapy in combination with existing cancer treatments.

Propriétés

IUPAC Name |

nonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRUINPWMLAQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022008 | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (USCG, 1999), 74 °C, 165 °F | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol) | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg], 0.3 [mmHg] | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... Intermediate-chain alcohols (pentanol to octanol) caused channel currents to fluctuate between the fully open and closed state level so that openings occurred in bursts interrupted by brief gaps ... The number of gaps within a burst was dependent on alcohol concentration whereas gap duration was independent of concentration but increased with increasing chain length of the alcohol up to octanol. Nonanol and decanol reduced the mean duration of bursts of openings but did not cause an increase in the number of short closed intervals within a burst. Beyond decanol there was a decline in the ability of the n-alcohols to affect channel function. A saturated solution of undecanol (0.07 mM) reduced the mean open time by 33 + or - 17%, whereas a saturated solution of dodecanol had no significant effect. The current integral per burst was reduced by all the n-alcohols between pentanol and undecanol. The IC50s were as follows: hexanol, 0.53 + or - 0.14 mM; heptanol, 0.097 + or - 0.02 mM; octanol, 0.04 mM and nonanol, 0.16 + or - 0.035 mM ... Blocking rate constants (k+B) for pentanol through to nonanol were calculated to be between 2.8 and 5.7 X 10(6) /M/sec ... Equilibrium dissociation constants (KD), calculated from the blocking and unblocking rate constants (KD = k-B/k+B), decreased with increasing chain length from 8 mM for pentanol to 0.15 mM for octanol. The standard free energy per methylene group for adsorption to the site of action was calculated to be about -3.3 kJ/mol. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish liquid | |

CAS No. |

143-08-8, 28473-21-4 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-1-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Nonanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK73Q6XMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (USCG, 1999), -5 °C | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nonan-1-ol?

A1: Nonan-1-ol has the molecular formula C9H20O and a molecular weight of 144.26 g/mol.

Q2: What are the typical spectroscopic characteristics of Nonan-1-ol?

A2: While the provided abstracts don't delve into detailed spectroscopic data, Nonan-1-ol, being a primary alcohol, would exhibit characteristic peaks in techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). For instance, a broad peak around 3300 cm−1 in IR would indicate the presence of the -OH group.

Q3: Is Nonan-1-ol miscible with all solvents?

A3: No, Nonan-1-ol exhibits partial miscibility with certain solvents. For example, studies have shown that it forms binary mixtures with upper critical solution temperatures (UCST) when combined with ionic liquids like 1-hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide (C6mimNTf2). [] The miscibility is influenced by factors such as temperature and the chain length of the other component.

Q4: What applications utilize the mixing behavior of Nonan-1-ol?

A4: The varying miscibility of Nonan-1-ol with solvents like esters, alcohols, and ketones makes it valuable in separation processes, particularly in reactive extraction. [, , , , , ] For instance, it has been explored as a diluent in the extraction of organic acids like levulinic acid and glutaric acid using extractants like Amberlite LA-2 and trioctylmethyl ammonium chloride. [, , , ]

Q5: Does the chain length of alcohols influence their interaction with Nonan-1-ol?

A5: Yes, research indicates a relationship between the alkyl chain length of alcohols and their interaction with Nonan-1-ol. Studies on binary mixtures of Nonan-1-ol with different 1-alkanols have shown that the excess molar volumes tend to become more positive as the hydrocarbon chain of the alkanol increases. [] This suggests a potential influence of chain length on the intermolecular interactions and packing efficiency within the mixture.

Q6: How does the addition of Nonan-1-ol affect the properties of surfactant solutions?

A6: Research on the micellization of sodium dodecylbenzene sulfonate (SDBS) in the presence of Nonan-1-ol reveals its impact on surfactant solutions. [] The study determined critical micelle concentrations (cmc) and thermodynamic parameters of micellization, indicating that the presence of Nonan-1-ol can influence the self-assembly behavior of surfactants in solution.

Q7: Does Nonan-1-ol itself act as a catalyst?

A7: The provided research does not focus on Nonan-1-ol as a catalyst. Its applications primarily revolve around its solvent properties and its role in reactive extraction processes.

Q8: Have computational methods been employed to study Nonan-1-ol?

A8: Yes, computational chemistry has been utilized in understanding the behavior of Nonan-1-ol. For instance, quantum-chemistry computer simulations were used to investigate the temperature-induced evolution of cluster structures in Nonan-1-ol. [] These simulations helped elucidate the changes in molecular organization as the compound undergoes phase transitions.

Q9: Are there predictive models for Nonan-1-ol's behavior?

A9: Researchers have developed models to predict certain properties of Nonan-1-ol and related compounds. The Linear Solvation Energy Relationship (LSER) model, for instance, has been used to correlate and predict partition coefficients of various solutes, including Nonan-1-ol, from water to different 1-alkanols. [] This model helps understand the factors influencing the partitioning behavior of Nonan-1-ol in different solvent environments.

Q10: How do structural modifications of Nonan-1-ol affect its properties?

A10: While specific SAR studies on Nonan-1-ol weren't detailed in the provided research, it is known that modifying the alcohol's chain length can influence its physicochemical properties such as boiling point, melting point, and solubility.

Q11: What is known about the stability of Nonan-1-ol?

A11: The provided abstracts do not focus on the degradation pathways or specific stability concerns of Nonan-1-ol.

Q12: What are the known toxicological effects of Nonan-1-ol?

A12: The research papers provided do not primarily focus on the toxicological profile of Nonan-1-ol.

Q13: What is the environmental fate of Nonan-1-ol?

A13: The provided research does not cover the degradation or ecotoxicological impacts of Nonan-1-ol.

Q14: How is Nonan-1-ol typically quantified in research settings?

A14: Gas Chromatography (GC), often coupled with techniques like Mass Spectrometry (GC-MS), appears to be a common method for analyzing Nonan-1-ol, especially in studies investigating volatile organic compounds. [, ] This technique allows for separation and identification of Nonan-1-ol within complex mixtures.

Q15: Has Nonan-1-ol been implicated in any biological systems?

A16: Yes, a study identified Nonan-1-ol as a constituent in the volatile extractive, slaterol, produced by the terrestrial slater, Porcellio scaber. [] This finding suggests a potential role of Nonan-1-ol in the chemical ecology of this organism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.